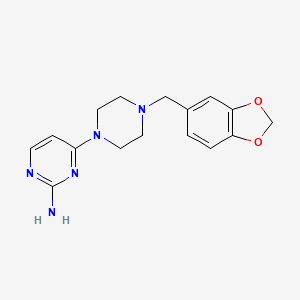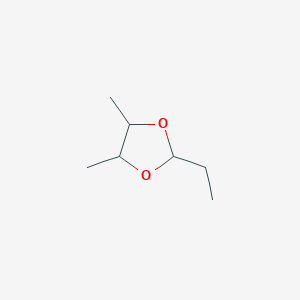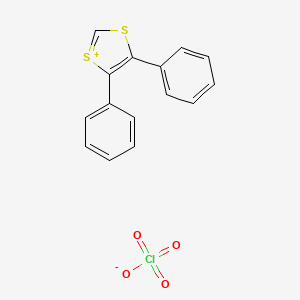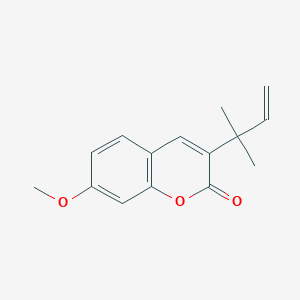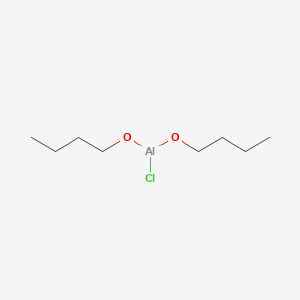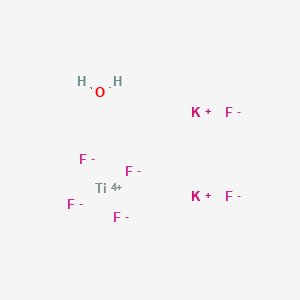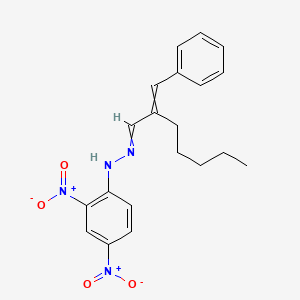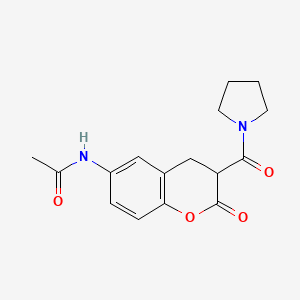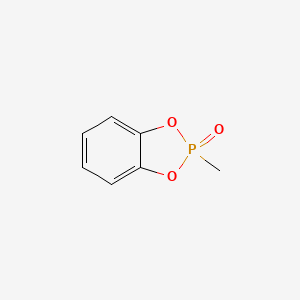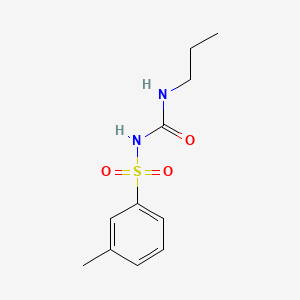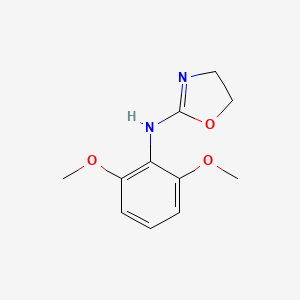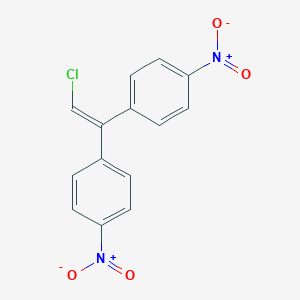
1,1'-(2-Chloroethene-1,1-diyl)bis(4-nitrobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2-Chloroethene-1,1-diyl)bis(4-nitrobenzene) is an organic compound characterized by the presence of a chloroethene group bonded to two 4-nitrobenzene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Chloroethene-1,1-diyl)bis(4-nitrobenzene) typically involves the reaction of 4-nitrobenzene with a chloroethene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(2-Chloroethene-1,1-diyl)bis(4-nitrobenzene) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality control throughout the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(2-Chloroethene-1,1-diyl)bis(4-nitrobenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of 1,1’-(2-Chloroethene-1,1-diyl)bis(4-aminobenzene).
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of the compound.
Reduction: 1,1’-(2-Chloroethene-1,1-diyl)bis(4-aminobenzene).
Substitution: Substituted derivatives with different functional groups replacing the chloro group.
Applications De Recherche Scientifique
1,1’-(2-Chloroethene-1,1-diyl)bis(4-nitrobenzene) has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-(2-Chloroethene-1,1-diyl)bis(4-nitrobenzene) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(2-Chloroethene-1,1-diyl)bis(4-methoxybenzene)
- 1,1’-(2-Chloroethene-1,1-diyl)bis(4-ethoxybenzene)
- 1,1’-(2-Chloroethene-1,1-diyl)bis(4-bromobenzene)
Uniqueness
1,1’-(2-Chloroethene-1,1-diyl)bis(4-nitrobenzene) is unique due to the presence of nitro groups, which impart distinct chemical and biological properties. These properties differentiate it from similar compounds that may have different substituents, such as methoxy, ethoxy, or bromo groups.
Propriétés
Numéro CAS |
18370-19-9 |
|---|---|
Formule moléculaire |
C14H9ClN2O4 |
Poids moléculaire |
304.68 g/mol |
Nom IUPAC |
1-[2-chloro-1-(4-nitrophenyl)ethenyl]-4-nitrobenzene |
InChI |
InChI=1S/C14H9ClN2O4/c15-9-14(10-1-5-12(6-2-10)16(18)19)11-3-7-13(8-4-11)17(20)21/h1-9H |
Clé InChI |
UUEBLSWGHDAIKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=CCl)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid](/img/structure/B14709983.png)

